molecular formula C10H11N3O B084412 (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol CAS No. 13322-19-5

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol

Cat. No. B084412
CAS RN: 13322-19-5
M. Wt: 189.21 g/mol
InChI Key: VYHJVMFMRIGUFV-UHFFFAOYSA-N
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Description

“(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol” is a chemical compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that have been proven to exhibit a variety of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .


Synthesis Analysis

The synthesis of triazole compounds often involves reactions with azides and alkynes . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of triazole compounds is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The pyrazole ring in the title hemisolvate is almost coplanar with the pendant thio­urea residue and slightly twisted with respect to the triazole ring .


Chemical Reactions Analysis

Triazole compounds have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . Phenyl esters of α-azido acids react with trialkylphosphines in THF/H2O to give 5-substituted 2H-1,2,3-triazol-4-ols in very good yields .

Scientific Research Applications

Xanthine Oxidase Inhibition

This compound has been evaluated for its potential as a xanthine oxidase inhibitor . Xanthine oxidase (XO) is an enzyme that plays a role in the catabolism of purines in humans and is a target for the treatment of hyperuricemia and gout. Derivatives of this compound have shown high potency in inhibiting XO, which could lead to the development of new therapeutic agents.

Antimicrobial Activity

The triazole ring present in this compound is known for its antimicrobial properties. Research has indicated that modifications of the triazole moiety can lead to compounds with significant antimicrobial activity , which could be beneficial in creating new antibiotics or antiseptics.

Cancer Research

Triazole derivatives have been studied for their anticancer properties . They have shown considerable activity against various cancer cell lines, including HepG2, A549, and Hela . This suggests that (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol could be a precursor for the synthesis of compounds with potential use in cancer treatment.

Enzyme Inhibition for Neurodegenerative Diseases

Compounds with a triazole core have been investigated for their ability to inhibit enzymes that are implicated in neurodegenerative diseases. For example, molecular docking studies have shown that certain triazole derivatives can fit into enzyme binding sites, potentially leading to the development of treatments for conditions like Alzheimer’s disease .

Anti-inflammatory and Analgesic Applications

The structural motif of triazoles is associated with anti-inflammatory and analgesic effects . This makes them interesting candidates for the development of new drugs that can alleviate pain and reduce inflammation without the side effects associated with current medications .

Antioxidant Properties

Triazoles have been recognized for their antioxidant properties . They can act as free radical scavengers, which is important in protecting the body from oxidative stress, a factor in many chronic diseases .

Agricultural Chemistry

In the field of agricultural chemistry, triazole derivatives are explored for their use as pesticides and fungicides . Their ability to interfere with the biological processes of pests and fungi makes them valuable in crop protection strategies .

Industrial Applications

The chemical stability and versatility of triazoles make them suitable for various industrial applications . They can be used in the synthesis of dyes, polymers, and other materials that require specific chemical properties for their function .

Safety And Hazards

“(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol” may cause skin irritation and may be harmful if absorbed through the skin. It may also cause irritation of the digestive tract and respiratory tract if swallowed or inhaled .

Future Directions

Triazole compounds have shown promising results in various fields, especially in medicinal chemistry due to their wide range of biological activities. Future research could focus on exploring more potential applications of these compounds in the treatment of various diseases .

properties

IUPAC Name

(5-methyl-2-phenyltriazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-8-10(7-14)12-13(11-8)9-5-3-2-4-6-9/h2-6,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHJVMFMRIGUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340277
Record name (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol

CAS RN

13322-19-5
Record name (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7.1 g of 4,5-dimethyl-2-phenyl-1,2,3-triazol-1-oxide was dissolved in 25 ml of toluene, and heated to 80° C. 4.8 g of acetyl chloride diluted with 13 ml of toluene and 9.1 ml of triethylamine diluted with 13 ml of toluene were simultaneouly added dropwise thereto, keeping the temperature below 85° C. After stirring for 1 hour at 80° C., 2.5 ml of acetyl chloride diluted with 5 ml of toluene and 4.5 ml of triethylamine diluted with 5 ml of toluene were simultaneously added. After stirring for 1 hour at 80° C., the solution was left overnight at room temperature. 7 ml of 30% aqueous solution of sodium hydroxide was added, then toluene and triethylamine were distilled off under reduced pressure. 5 ml of ethanol and 30% aqueous solution of sodium hydroxide were added, and refluxed with heating for 1 hour. After ethanol was distilled off under reduced pressure, 50 ml of 10% saline solution was added, and left for some time at room temperature. The deposited crystals was dissolved in ethyl acetate, washed with water and a saturated salt solution, then dried over anhydrous sodium sulfate. After the solvent was distilled off, the residue was purified through silica gel column chromatography (hexan/ethyl acetate=1/2), then washed with hexan/diisopropyl ether (=10/1) to obtain 5.7 g of the aimed compound.
Quantity
5 mL
Type
solvent
Reaction Step One
Name
4,5-dimethyl-2-phenyl-1,2,3-triazol-1-oxide
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
solvent
Reaction Step Three
Quantity
9.1 mL
Type
solvent
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
4.5 mL
Type
solvent
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
13 mL
Type
solvent
Reaction Step Six

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